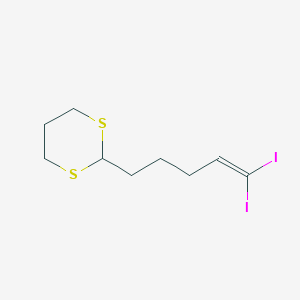
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their stability and reactivity. The presence of iodine atoms in the compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable diene with iodine and a dithiane precursor. One common method is the addition of iodine to a pent-4-en-1-yl group followed by cyclization with 1,3-dithiane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atoms or reduce the dithiane ring.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane depends on its specific application. In chemical reactions, the dithiane ring can act as a nucleophile or electrophile, while the iodine atoms can participate in various substitution or elimination reactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the iodine atoms.
2-(5-Iodopent-4-en-1-yl)-1,3-dithiane: A similar compound with only one iodine atom.
2-(5,5-Dibromopent-4-en-1-yl)-1,3-dithiane: A related compound with bromine atoms instead of iodine.
Uniqueness
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and potential applications. The iodine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
CAS No. |
823180-14-9 |
|---|---|
Molecular Formula |
C9H14I2S2 |
Molecular Weight |
440.2 g/mol |
IUPAC Name |
2-(5,5-diiodopent-4-enyl)-1,3-dithiane |
InChI |
InChI=1S/C9H14I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h4,9H,1-3,5-7H2 |
InChI Key |
FTYZDWWLEDCQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)CCCC=C(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)

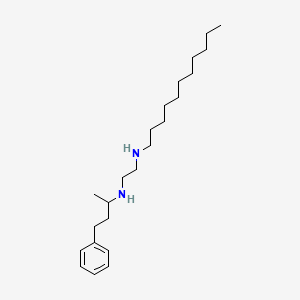
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14215673.png)
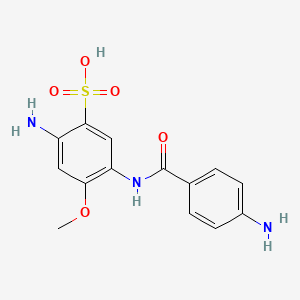
![3-[(2-Chlorophenyl)ethynyl]pyridine](/img/structure/B14215677.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)
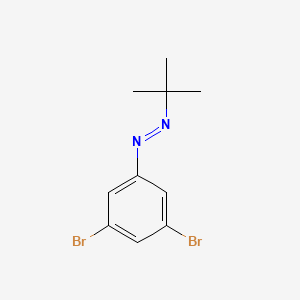
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
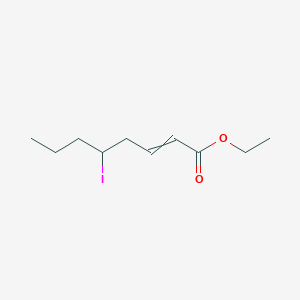
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)
